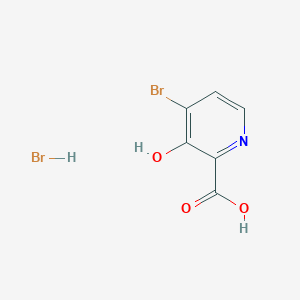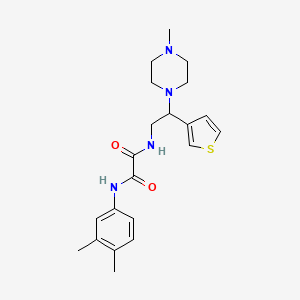
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide, also known as CTAP, is a small molecule antagonist of the mu-opioid receptor. It has been extensively studied for its potential use in treating opioid addiction and pain management.
作用机制
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide works by binding to the mu-opioid receptor and blocking the effects of opioids. It does not activate the receptor itself, but rather prevents other molecules from binding to it. This mechanism of action makes this compound a potential treatment for opioid addiction and pain management, as it can reduce the reinforcing effects of opioids without producing the same addictive properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and withdrawal symptoms associated with opioid addiction. Additionally, this compound has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management.
实验室实验的优点和局限性
One advantage of N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide is that it is a highly specific antagonist of the mu-opioid receptor, meaning that it does not interact with other receptors in the body. This specificity makes it a valuable tool for studying the mu-opioid receptor and its role in opioid addiction and pain management. However, one limitation of this compound is that it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
未来方向
There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide. One direction is to explore its potential as a treatment for opioid addiction and pain management in humans. Another direction is to investigate its effects on other opioid receptors, as well as its potential interactions with other drugs. Additionally, this compound could be used as a tool for studying the mu-opioid receptor and its role in opioid addiction and pain management.
合成方法
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide can be synthesized using a multistep process that involves the reaction of 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid with 1-cyano-1-methylpropylamine. The resulting intermediate is then treated with thionyl chloride to form the final product, this compound.
科学研究应用
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to block the effects of morphine and other opioids in animal models, suggesting that it may be effective in reducing opioid dependence and withdrawal symptoms. Additionally, this compound has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-4-16(3,10-17)19-15(20)13-5-6-14(18-11(13)2)12-7-8-21-9-12/h5-9H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVFUNBXCCJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=C(N=C(C=C1)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)
![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)
![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)

![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2488753.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)
![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)



